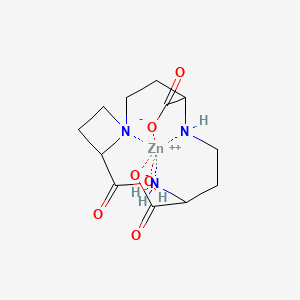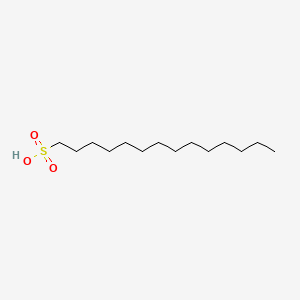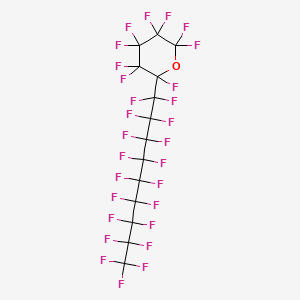
Zn-Nicotianamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zn-Nicotianamine: is a complex formed between zinc and nicotianamine, a non-proteinogenic amino acid. Nicotianamine is a well-known chelator of metals and plays a crucial role in the homeostasis of various metal ions in plants, including zinc. The this compound complex is significant in the transport and regulation of zinc within plant systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zn-Nicotianamine can be synthesized by combining nicotianamine with zinc ions under controlled conditions. The synthesis typically involves the use of zinc sulfate (ZnSO₄) as a zinc source. The reaction is carried out in an aqueous medium, and the mixture is stirred at a specific temperature to ensure the formation of the this compound complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, ensuring that the complex is formed in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Zn-Nicotianamine primarily undergoes complexation reactions, where it forms stable complexes with zinc ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The formation of this compound involves reagents such as zinc sulfate and nicotianamine. The reaction conditions include an aqueous medium and controlled temperature to facilitate the complexation process .
Major Products: The major product of the reaction between zinc ions and nicotianamine is the this compound complex itself. This complex is stable and plays a crucial role in zinc homeostasis within plants .
Wissenschaftliche Forschungsanwendungen
Zn-Nicotianamine has several scientific research applications, particularly in the fields of plant biology, chemistry, and medicine:
Wirkmechanismus
The mechanism of action of Zn-Nicotianamine involves its ability to form stable complexes with zinc ions. This complexation facilitates the transport of zinc within plant systems, ensuring its availability for various physiological processes. This compound binds to zinc ions through its nitrogen and oxygen atoms, forming a stable chelate that can be transported across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Zn-Nicotianamine can be compared with other metal chelators and complexes, such as:
Glutathione: Another important metal chelator in plants, glutathione forms complexes with various metal ions, including zinc.
Phytochelatins: These are peptides that bind to heavy metals and help in their detoxification.
This compound stands out due to its specificity and crucial role in zinc transport and regulation within plants, making it a unique and important compound in the study of metal homeostasis.
Eigenschaften
Molekularformel |
C12H19N3O6Zn |
|---|---|
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
zinc;2-amino-4-[[3-(2-carboxyazetidin-1-yl)-1-carboxylatopropyl]amino]butanoate |
InChI |
InChI=1S/C12H21N3O6.Zn/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21;/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21);/q;+2/p-2 |
InChI-Schlüssel |
BAKWDRSWJJDZGS-UHFFFAOYSA-L |
Kanonische SMILES |
C1CN(C1C(=O)O)CCC(C(=O)[O-])NCCC(C(=O)[O-])N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)





![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)


![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)

![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)

